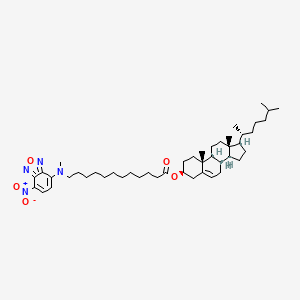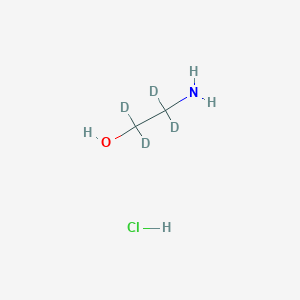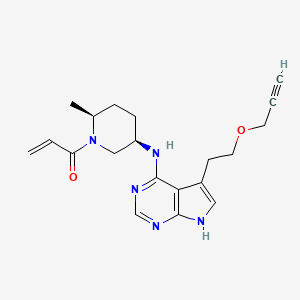
Jak-IN-24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jak-IN-24 is a potent inhibitor of Janus kinase (JAK), specifically targeting the JAK family proteins. It exhibits significant inhibitory activity with IC50 values of 0.534 nanomolar and 24 nanomolar in the presence of 4 micromolar and 1 millimolar adenosine triphosphate, respectively . Additionally, this compound effectively inhibits the phosphorylation of signal transducer and activator of transcription 5 (STAT5) induced by peripheral blood mononuclear cells with an IC50 of 86.171 nanomolar .
Preparation Methods
The synthesis of Jak-IN-24 involves multiple steps, including the formation of a pyrrolopyridine structure. The preparation method typically involves the following steps :
Formation of Intermediate Compounds: The initial steps involve the synthesis of intermediate compounds through various chemical reactions such as cyclization and substitution.
Final Compound Formation: The intermediate compounds undergo further reactions, including reduction and N-alkylation, to form the final this compound compound.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring the consistency and purity of the final product.
Chemical Reactions Analysis
Jak-IN-24 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen atoms.
Reduction: Reduction reactions involve the gain of electrons or the removal of oxygen atoms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Jak-IN-24 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the JAK-STAT signaling pathway and its role in various chemical processes.
Biology: In biological research, this compound is used to investigate the role of JAK proteins in cellular signaling and gene expression.
Industry: this compound can be used in the development of new drugs and therapeutic agents targeting the JAK-STAT pathway.
Mechanism of Action
Jak-IN-24 exerts its effects by inhibiting the activity of JAK family proteins. The mechanism involves the competition with adenosine triphosphate for the catalytic ATP-binding site in JAKs . By inhibiting JAK activity, this compound prevents the phosphorylation of downstream effector proteins, such as STAT5, thereby inhibiting cytokine signaling and modulating immune responses .
Comparison with Similar Compounds
Jak-IN-24 is compared with other JAK inhibitors such as tofacitinib, ruxolitinib, and upadacitinib. These compounds also target the JAK-STAT pathway but differ in their selectivity and potency . For example:
Tofacitinib: A JAK1/JAK3 inhibitor used in the treatment of rheumatoid arthritis and psoriasis.
Ruxolitinib: A JAK1/JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Upadacitinib: A selective JAK1 inhibitor used in the treatment of rheumatoid arthritis and other inflammatory diseases.
Properties
Molecular Formula |
C20H25N5O2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-[(2S,5R)-2-methyl-5-[[5-(2-prop-2-ynoxyethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C20H25N5O2/c1-4-9-27-10-8-15-11-21-19-18(15)20(23-13-22-19)24-16-7-6-14(3)25(12-16)17(26)5-2/h1,5,11,13-14,16H,2,6-10,12H2,3H3,(H2,21,22,23,24)/t14-,16+/m0/s1 |
InChI Key |
OQQBLYFXQMNSIZ-GOEBONIOSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1C(=O)C=C)NC2=NC=NC3=C2C(=CN3)CCOCC#C |
Canonical SMILES |
CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C(=CN3)CCOCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


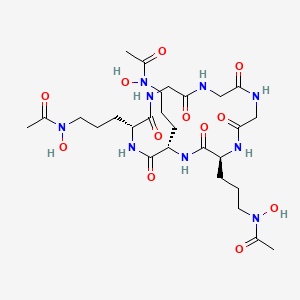
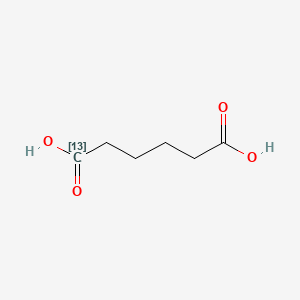
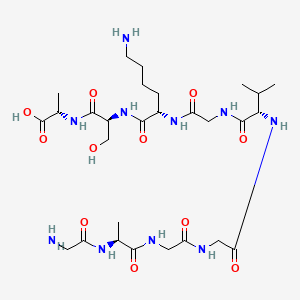
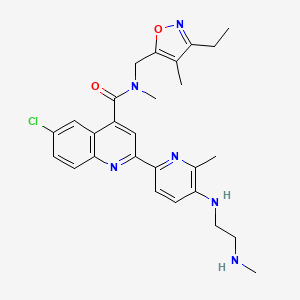
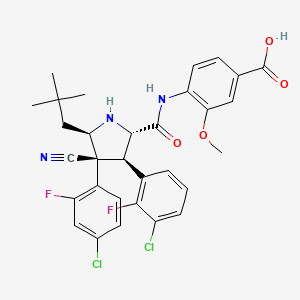

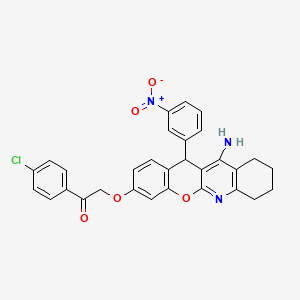

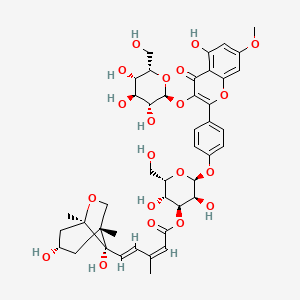
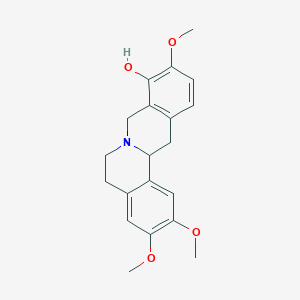
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12392255.png)

